N,N,N-Trimethyladamantan-1-aminium hydroxide
Description
Properties
IUPAC Name |
1-adamantyl(trimethyl)azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N.H2O/c1-14(2,3)13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12H,4-9H2,1-3H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUJKXOGRSTACR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C12CC3CC(C1)CC(C3)C2.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901335104 | |
| Record name | N,N,N-Trimethyl-1-adamantylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
53075-09-5 | |
| Record name | N,N,N-Trimethyl-1-adamantammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53075-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.13,7)decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053075095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-Trimethyl-1-adamantylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Precursor Salt
The precursor, N,N,N-trimethyladamantan-1-aminium salt, is synthesized via methylative quaternization of 1-adamantanamine. Dimethyl carbonate (DMC) serves as the methylating agent, replacing traditional reagents like dimethyl sulfate (DMS) due to its lower toxicity and higher selectivity. The reaction proceeds as follows:
Key parameters influencing this step include:
Conversion to this compound
The precursor salt undergoes ion exchange with calcium hydroxide to yield the final product:
This step requires rigorous stirring and controlled pH to prevent decomposition. The hydroxide form is isolated via filtration or centrifugation to remove insoluble calcium salts.
Optimization of Reaction Conditions
Systematic optimization of the quaternization step has been critical to achieving high yields and reproducibility.
Catalyst Selection
Catalysts significantly impact methylation efficiency:
| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| DMF | 97.3 | 5 | 140 |
| None | 62.1 | 8 | 160 |
| TBAB | 78.4 | 6 | 130 |
Table 1: Catalyst performance in methylative quaternization.
DMF outperforms tetrabutylammonium bromide (TBAB) and catalyst-free conditions by reducing activation energy and side reactions.
Molar Ratio of Reactants
Stoichiometric excess of DMC ensures complete methylation:
| n(1-Ada) : n(DMC) | Yield (%) |
|---|---|
| 1:4 | 78.9 |
| 1:6 | 89.2 |
| 1:8 | 97.3 |
Table 2: Effect of reactant molar ratio on yield.
A 1:8 ratio maximizes yield without significant byproduct formation.
Temperature and Reaction Time
Elevated temperatures accelerate methylation but risk decomposition:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 120 | 8 | 85.6 |
| 140 | 5 | 97.3 |
| 160 | 3 | 91.8 |
Table 3: Temperature and time optimization.
A balance between kinetic efficiency and thermal stability is achieved at 140°C for 5 hours.
Comparative Analysis with Traditional Methods
Traditional methods using dimethyl sulfate (DMS) face limitations in safety and environmental impact:
| Parameter | DMC-Based Method | DMS-Based Method |
|---|---|---|
| Yield (%) | 97.3 | 89.5 |
| Toxicity | Low | High |
| Byproduct Management | Simple | Complex |
| Reaction Temperature | 140°C | 80°C |
Table 4: Green synthesis vs. traditional methods.
The DMC route eliminates sulfuric acid byproducts and reduces occupational hazards.
Industrial Production Considerations
Scale-up challenges include heat transfer uniformity and catalyst recovery:
-
Reactor Design : Continuous-flow systems mitigate temperature gradients and improve mixing.
-
Catalyst Recycling : DMF can be distilled and reused, reducing costs.
-
Waste Management : Calcium salts are non-toxic and easily disposed of.
Characterization and Quality Control
Structural validation employs advanced analytical techniques:
| Technique | Key Data | Purpose |
|---|---|---|
| H NMR | δ 3.12 (s, 9H, N–CH) | Methyl group confirmation |
| C NMR | δ 72.8 (C–N) | Quaternary nitrogen verification |
| X-ray Diffraction | Bond angles: C–N–C = 109.5° | Spatial arrangement |
Table 5: Characterization methods and outcomes.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethyladamantan-1-aminium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or related compounds.
Substitution: It can participate in substitution reactions, where the hydroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and acids can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a wide range of derivatives .
Scientific Research Applications
Applications in Scientific Research
N,N,N-Trimethyladamantan-1-aminium hydroxide has been investigated for multiple applications across different fields, including chemistry, biology, and medicine.
Chemistry
- Phase Transfer Catalyst : This compound is widely used as a phase transfer catalyst in organic synthesis. It facilitates reactions between reactants that are in different phases (e.g., solid-liquid or liquid-liquid), thus enhancing reaction rates and yields.
- Synthetic Reagent : It can act as a strong base in various chemical reactions, enabling the synthesis of complex organic molecules. Its ability to form precipitates with metal salts is particularly notable.
Biology
- Surfactant Properties : In biological studies, this compound serves as a surfactant, aiding in the solubilization of hydrophobic compounds. This property is crucial for drug formulation and delivery systems.
- Antimicrobial Activity : The compound has demonstrated effective antimicrobial action against various pathogens, making it suitable for use in disinfectants and antiseptics.
Medicine
- Disinfectants and Antiseptics : Due to its antimicrobial properties, it is utilized in formulating disinfectants for healthcare settings. Its effectiveness against bacteria and viruses positions it as a critical component in infection control protocols.
Industrial Applications
- Detergents and Lubricants : this compound is employed in the production of detergents and lubricants due to its surfactant properties.
- Antistatic Agents : Its ability to reduce static electricity makes it valuable in various industrial processes.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers highlighted the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in microbial load when used at varying concentrations, supporting its application in disinfectant formulations .
Case Study 2: Phase Transfer Catalysis
In another research project, this compound was utilized as a phase transfer catalyst for the synthesis of esters from carboxylic acids and alcohols. The study demonstrated that using this compound increased the yield of the desired ester product by facilitating the transfer of reactants across phases .
Case Study 3: Surfactant Applications
Research into the surfactant properties of this compound revealed its effectiveness in solubilizing hydrophobic drugs, enhancing their bioavailability. This property has implications for pharmaceutical formulations aimed at improving drug delivery systems .
Mechanism of Action
The mechanism of action of N,N,N-Trimethyladamantan-1-aminium hydroxide involves its interaction with various molecular targets:
Surfactant Properties: Its quaternary ammonium structure allows it to reduce surface tension, enhancing the solubility of hydrophobic compounds.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Catalytic Activity: As a phase transfer catalyst, it facilitates the transfer of reactants between different phases, increasing reaction rates.
Comparison with Similar Compounds
Key Properties:
- Synthesis : A green synthesis route uses 1-adamantanamine and dimethyl carbonate (DMC) as a methylating agent, achieving yields up to 97.3% under optimized conditions (140°C, 5 h, DMF catalyst) . This method avoids toxic reagents like dimethyl sulfate (DMS) .
- Applications : Functions as a supramolecular switch in antibacterial systems, where its interaction with cucurbit[7]uril (CB7) enables controlled release of photosensitizers .
Comparison with Structural Analogs
Adamantane-Based Quaternary Ammonium Compounds
Key Insights :
- Counterion Effects : The hydroxide form exhibits superior aqueous solubility compared to bromide or chloride variants, making it ideal for biomedical applications . Bromide and chloride derivatives may prioritize stability in organic solvents or specific host-guest interactions.
- Environmental Impact : The chloride variant has a higher predicted environmental release rate, necessitating careful handling .
Non-Adamantane Quaternary Ammonium Compounds
Key Insights :
- Rigidity vs. Flexibility: Adamantane’s rigid structure enhances binding affinity in supramolecular systems, whereas flexible analogs like 4-amino-2,2,6,6-tetramethylpiperidine prioritize catalytic activity .
Functional Analogs in Pharmaceuticals
Adamantane Derivatives with Modified Functional Groups
Key Insights :
- Polarity and Bioactivity : this compound’s quaternary ammonium group enhances water solubility, whereas acetamide derivatives (e.g., N-(1-adamantyl)acetamide) exhibit greater membrane permeability for drug delivery .
Biological Activity
N,N,N-Trimethyladamantan-1-aminium hydroxide, also known as 1-adamantyltrimethylammonium hydroxide, is a quaternary ammonium compound characterized by its unique structure and biological properties. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₅NO
- Molecular Weight : 211.34 g/mol
- CAS Number : 53075-09-5
- Solubility : Soluble in water, with a solubility of approximately 0.238 mg/ml .
The compound features a trimethylammonium group attached to an adamantane structure, which contributes to its lipophilicity and surfactant properties.
This compound exhibits several mechanisms of action that influence its biological activity:
- Surfactant Activity : It acts as a surfactant in biological systems, enhancing the solubilization of hydrophobic compounds. This property is particularly useful in drug formulation and delivery systems .
- Catalytic Role : As a strong base, it can facilitate various chemical reactions in organic synthesis, acting as a phase transfer catalyst that aids in reactions between compounds in different phases .
- Antimicrobial Properties : The compound demonstrates antimicrobial activity, making it suitable for use in disinfectants and antiseptics .
Biological Applications
This compound has diverse applications across various fields:
- Pharmaceuticals : Utilized in drug formulations due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients.
- Biological Research : Serves as a surfactant in experimental setups, aiding in the study of membrane proteins and other hydrophobic biomolecules .
- Industrial Uses : Employed in the production of detergents, lubricants, and antistatic agents due to its surface-active properties.
Research Findings
Several studies have investigated the biological activity and applications of this compound:
Table 1: Summary of Research Findings
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the compound's effectiveness against common bacterial strains, revealing significant inhibition at low concentrations. This highlights its potential as an active ingredient in antiseptic formulations. -
Drug Delivery Systems :
Research indicated that incorporating this compound into lipid-based drug delivery systems improved the solubilization and bioavailability of hydrophobic drugs, suggesting its utility in enhancing therapeutic efficacy.
Q & A
Q. What are the optimal synthetic conditions for preparing N,N,N-Trimethyladamantan-1-aminium hydroxide?
A two-step methodology is recommended:
- Step 1 : Methylate 1-adamantanamine using dimethyl carbonate (DMC) as a green methylating agent. Optimal conditions include a 1:8 molar ratio of 1-adamantanamine to DMC, 140°C for 5 hours, and N,N-dimethylformamide (DMF) as a catalyst (0.25:1 mass ratio to 1-adamantanamine). This achieves a 97.3% yield of the intermediate ammonium salt .
- Step 2 : Ion exchange with calcium hydroxide yields the final hydroxide product. This method avoids toxic reagents like dimethyl sulfate (DMS), improving safety and sustainability .
Q. How is the structural integrity of this compound validated?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm methyl group integration and adamantane backbone integrity .
- Single-crystal X-ray diffraction : Resolves bond angles and spatial arrangement, as demonstrated in related adamantane-ammonium salts (e.g., N-(2-Hydroxybenzyl)adamantan-1-aminium 4-methylbenzenesulfonate) .
Q. What safety protocols are critical for handling this compound?
Key hazards include:
- Corrosivity : Causes severe skin/eye damage (GHS H314) and metal corrosion (H290) .
- Toxicity : Subcutaneous LDLo in mice is 19 mg/kg; use PPE (gloves, goggles) and work in ventilated fume hoods .
- Storage : Keep in sealed, corrosion-resistant containers at controlled temperatures .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Potential factors include:
- Temperature gradients : Ensure uniform heating in large reactors (e.g., microwave-assisted or flow chemistry systems).
- Catalyst dispersion : Optimize mixing efficiency to prevent localized deactivation of DMF .
- Byproduct removal : Monitor calcium carbonate formation during ion exchange; use filtration or centrifugation to isolate the hydroxide .
Q. What methodologies assess the environmental persistence of this compound?
Advanced approaches include:
Q. How does this compound compare to structurally similar quaternary ammonium hydroxides (e.g., benzyltrimethylammonium hydroxide)?
Key differences:
- Thermal stability : The adamantane backbone enhances thermal resistance compared to aromatic counterparts, making it suitable for high-temperature applications (e.g., catalysis) .
- Solubility : Higher hydrophobicity due to the adamantane moiety may require co-solvents (e.g., methanol/water mixtures) for homogeneous reactions .
Q. What analytical techniques resolve contradictions in purity assessments across batches?
Employ orthogonal methods:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
